4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine
Description
Properties
IUPAC Name |
4-(2,5-difluoro-4-pyridin-4-ylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2/c17-15-10-14(12-3-7-20-8-4-12)16(18)9-13(15)11-1-5-19-6-2-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOCLFOJLLFDOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(C=C2F)C3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization in Anhydrous Hydrogen Fluoride
A foundational method for fluorinating aromatic amines, as demonstrated in the synthesis of 4,4'-difluorobenzophenone (EP0004710A2), involves diazotization in anhydrous or concentrated aqueous hydrogen fluoride (HF). While this patent focuses on benzophenone derivatives, its principles are transferable to fluorinated phenylene intermediates.
In the referenced process, 4,4'-diamino-diphenylmethane undergoes diazotization with sodium nitrite in HF at temperatures between -20°C and -10°C, followed by thermal decomposition at 40–100°C to yield fluorinated products. For this compound, a similar approach could involve:
Table 1: Reaction Conditions for Diazotization-Based Fluorination
| Parameter | Value Range | Source |
|---|---|---|
| Temperature (Diazotization) | -20°C to -10°C | |
| HF Concentration | 80–95% w/w | |
| Molar Ratio (NaNO₂:Amine) | 4:1 to 6:1 | |
| Decomposition Temperature | 50°C to 70°C |
Oxidation and Functionalization
Nitric Acid-Mediated Oxidation
The patent EP0004710A2 highlights nitric acid as an effective oxidant for converting methylene groups to ketones. Although this compound lacks a ketone moiety, this method could hypothetically oxidize intermediate alkyl chains or hydroxyl groups during synthesis. For instance, if a methylene-linked dipyridine precursor were formed, nitric acid oxidation might yield undesired byproducts, necessitating careful route design .
Chemical Reactions Analysis
Types of Reactions
4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coordination Reactions: It can coordinate with metal ions to form metal-organic frameworks (MOFs).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Coordination Reactions: Metal salts such as zinc nitrate or cadmium nitrate are used in the presence of the compound to form MOFs.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine can result in the formation of an amino-substituted derivative.
Coordination Reactions: The major products are metal-organic frameworks with unique structural and luminescent properties.
Scientific Research Applications
4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine has several scientific research applications:
Chemistry: It is used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions and form stable structures.
Biology: The luminescent properties of MOFs containing this compound make them useful in biological imaging and sensing applications.
Medicine: Research is ongoing into the potential use of MOFs containing this compound for drug delivery and diagnostic purposes.
Industry: The compound’s luminescent properties are exploited in the development of optoelectronic devices and sensors
Mechanism of Action
The mechanism by which 4,4’-(2,5-Difluoro-1,4-phenylene)dipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination leads to the formation of metal-organic frameworks with unique structural and luminescent properties. The molecular targets are the metal ions, and the pathways involved include metal-ligand coordination and charge transfer processes .
Comparison with Similar Compounds
Substituent Effects on Structure and Properties
The table below compares 4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine with similar compounds differing in substituents on the central phenylene ring:
Performance in MOFs
- Gas Separation: Bipy-xylene (2,5-CH₃) forms sql-16-Cu-NO₃, a coordination network with partial molecular sieving for C₂H₂ over CO₂ (IAST selectivity: 22.5). The methyl groups optimize pore size (~3.6 Å) for selective adsorption .
Framework Stability :
- Methoxy (OCH₃) and ethoxy (OCH₂CH₃) groups introduce steric bulk and flexibility, enabling postsynthetic modifications (e.g., pillararene incorporation in MeP5-MOFs) .
- Fluorine’s small atomic radius and rigidity could enhance thermal stability but limit framework adaptability compared to bulkier substituents.
Electronic and Photophysical Properties
- Solar Cell Performance: The difluoro derivative’s electron-withdrawing nature improves electron affinity in conjugated polymers, achieving higher power conversion efficiency (PCE) in all-polymer solar cells compared to non-fluorinated analogs . Methoxy and ethoxy groups (electron-donating) are less favorable for charge transport but useful in luminescent MOFs for light harvesting .
- Crystal Packing: 4,4'-(2,5-Diethoxy-1,4-phenylene)dipyridine exhibits monoclinic packing (space group P2₁/c) with C–H···N hydrogen bonds and π-π interactions (3.8–4.0 Å spacing) .
Biological Activity
4,4'-(2,5-Difluoro-1,4-phenylene)dipyridine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Chemical Formula : C₁₆H₁₀F₂N₂
- Molecular Weight : 268.26 g/mol
- CAS Number : 1429342-59-5
The compound features a bipyridine structure with fluorine substitutions that may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various biological systems.
Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| U-937 (Monocytic Leukemia) | 12.50 | |
| A549 (Lung Cancer) | 18.75 | |
| Jurkat (T-cell Leukemia) | 14.00 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant cytotoxicity at micromolar levels.
The mechanism by which this compound exerts its anticancer effects appears to involve induction of apoptosis and disruption of cellular signaling pathways. Flow cytometry assays have demonstrated that the compound induces apoptosis in MCF-7 and U-937 cells in a dose-dependent manner .
Case Studies
-
Study on MCF-7 Cells :
- In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound. Flow cytometry analysis revealed an increase in apoptotic cells correlating with higher concentrations of the compound.
- The study concluded that the compound's structure enhances its ability to penetrate cell membranes and interact with intracellular targets .
- In Vivo Studies :
Structural Activity Relationship (SAR)
The presence of fluorine atoms in the structure is believed to enhance lipophilicity and improve binding affinity to biological targets. SAR studies suggest that modifications to the bipyridine moiety can lead to variations in biological potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
